molecular formula C11H10ClNO2 B2807499 methyl 6-chloro-4-methyl-1H-indole-2-carboxylate CAS No. 1698700-02-5

methyl 6-chloro-4-methyl-1H-indole-2-carboxylate

Cat. No. B2807499
CAS RN: 1698700-02-5
M. Wt: 223.66
InChI Key: MWEZDIRDNFIOQP-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate” is a chemical compound with the IUPAC name “methyl 6-chloro-1H-indole-2-carboxylate”. It has a molecular weight of 209.63 . The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for “methyl 6-chloro-4-methyl-1H-indole-2-carboxylate” is 1S/C10H8ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate” is a solid compound with a molecular weight of 209.63 . It should be stored in a dark place, sealed in dry, at 2-8°C .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Therefore, personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

methyl 6-chloro-4-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-3-7(12)4-9-8(6)5-10(13-9)11(14)15-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEZDIRDNFIOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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